L-Isoleucine, L-norvalyl-

Beschreibung

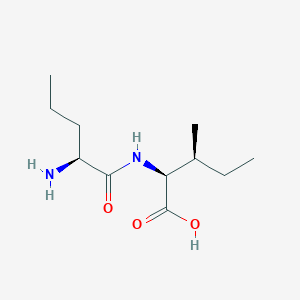

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S)-2-[[(2S)-2-aminopentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-4-6-8(12)10(14)13-9(11(15)16)7(3)5-2/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICRNEMNHHFOHU-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis of L-Norvalyl-L-Isoleucine (Nva-Ile): A Comprehensive Guide to Sterically Hindered Dipeptide Assembly

Executive Summary

L-Norvalyl-L-isoleucine (Nva-Ile) is a specialized hybrid dipeptide comprising the non-proteinogenic straight-chain amino acid L-norvaline (Nva) and the β-branched proteinogenic amino acid L-isoleucine (Ile). The synthesis of this molecule presents a classic peptide chemistry challenge: overcoming the profound steric hindrance of the isoleucine residue while rigorously preventing the epimerization of the activated norvaline carboxylate.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere procedural lists. Here, we dissect the causality behind the chemical choices—why specific resins prevent degradation, why certain coupling reagents outcompete side reactions, and how to scale this synthesis from a milligram R&D discovery phase to a multi-gram commercial process.

Mechanistic Insights & Synthetic Strategy

The Steric Challenge of Isoleucine

Isoleucine is characterized by its sec-butyl side chain, which creates significant steric bulk directly adjacent to the α-amino group. During peptide bond formation, this β-branching acts as a kinetic shield, drastically reducing the rate of nucleophilic attack on the incoming activated amino acid. If the coupling reaction is too slow, the activated L-norvaline intermediate remains in solution, increasing its susceptibility to base-catalyzed racemization (epimerization) via oxazolone formation.

Coupling Chemistry Causality

To outpace epimerization, we must accelerate aminolysis through highly optimized activation strategies:

-

For Solid-Phase Peptide Synthesis (SPPS): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-benzotriazole (OAt) active ester and is specifically preferred when coupling becomes slow due to steric congestion[1]. However, uronium reagents like HATU must be managed carefully; if left in solution too long without reacting, the peptide amine can attack the reagent itself, leading to irreversible guanidylation[1].

-

For Liquid-Phase Peptide Synthesis (LPPS): We deploy EDC·HCl combined with Oxyma Pure. Traditional solution-phase protocols rely on HOBt, but Oxyma Pure has been proven to afford a substantially lower content of DL epimers (0.1% vs 3.7% with HOBt) while increasing overall yield[2]. Furthermore, EDC·HCl facilitates a highly efficient aqueous workup, as its urea byproduct is water-soluble.

Methodology 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

For rapid iteration and high-purity generation at the milligram to gram scale, Fmoc-SPPS is the industry standard.

Resin Selection Causality: We strictly employ 2-Chlorotrityl chloride (2-CTC) resin. Dipeptides are highly prone to diketopiperazine (DKP) formation—an intramolecular side reaction where the free N-terminal amine attacks the ester linkage to the resin, prematurely cleaving the cyclic dipeptide. The extreme steric bulk of the 2-CTC linker physically blocks this nucleophilic attack, safeguarding the dipeptide during the final Fmoc deprotection.

Step-by-Step SPPS Protocol

-

Resin Loading: Swell 2-CTC resin in anhydrous dichloromethane (DCM). Add 1.2 equivalents of Fmoc-Ile-OH and 4.0 equivalents of Diisopropylethylamine (DIPEA). Agitate for 2 hours at room temperature.

-

Capping: Quench unreacted trityl chloride sites by adding a mixture of DCM/Methanol/DIPEA (17:2:1) for 15 minutes. Wash extensively with DCM and N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 cycles (5 minutes, then 10 minutes) to expose the sterically hindered Ile amine.

-

Coupling: Pre-activate 3.0 equivalents of Fmoc-Nva-OH with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF. Add immediately to the resin. Due to the β-branching of isoleucine, double coupling is highly recommended to ensure complete incorporation.

-

Final Deprotection: Repeat Step 3 to remove the N-terminal Fmoc group from Norvaline.

-

Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM for 5 cycles of 3 minutes. This mild condition cleaves the peptide from the highly acid-sensitive 2-CTC resin without requiring harsh global cleavage cocktails. Evaporate the solvent and precipitate the crude H-Nva-Ile-OH in cold diethyl ether.

Figure 1: Step-by-step Fmoc-SPPS workflow for Nva-Ile using 2-CTC resin to prevent DKP formation.

Methodology 2: Liquid-Phase Peptide Synthesis (LPPS)

When scaling beyond 10 grams, SPPS becomes cost-prohibitive due to resin costs and massive solvent consumption. LPPS offers a sustainable, highly scalable alternative.

Step-by-Step LPPS Protocol

-

Activation: In a dry flask, dissolve 1.1 equivalents of EDC·HCl in DCM and cool to 0 °C. Within 5 minutes of cooling (to prevent EDC precipitation), add 1.0 equivalent of Boc-Nva-OH and 1.0 equivalent of Oxyma Pure as solids[2]. Stir for 5 minutes until the solution turns bright yellow, indicating active ester formation.

-

Coupling: Add 1.0 equivalent of H-Ile-OMe·HCl followed by 2.0 equivalents of DIPEA. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine. The water-soluble EDC-urea byproduct is completely removed in this step. Dry over Na2SO4 and concentrate to yield Boc-Nva-Ile-OMe.

-

Saponification: Dissolve the intermediate in a 3:1 mixture of THF/H2O. Add 1.5 equivalents of LiOH·H2O and stir for 2 hours at room temperature to hydrolyze the methyl ester. Acidify to pH 2 with 1M HCl and extract with ethyl acetate to isolate Boc-Nva-Ile-OH.

-

Boc Removal: Dissolve the intermediate in a 1:1 mixture of TFA/DCM. Stir for 1 hour at room temperature. Concentrate under vacuum and triturate with cold diethyl ether to yield the final H-Nva-Ile-OH as a TFA salt.

Figure 2: Liquid-Phase Peptide Synthesis (LPPS) route for scalable production of Nva-Ile.

Quantitative Data & Quality Control

A self-validating protocol requires rigorous analytical checkpoints. The following table summarizes the expected operational metrics and quality control parameters for both synthetic routes.

| Metric | Fmoc-SPPS (R&D Scale) | LPPS (Scale-Up) |

| Typical Yield | 85 - 92% (Crude) | 75 - 85% (Purified) |

| Purity (LC-MS/HPLC) | > 95% | > 98% |

| Epimerization Risk | Low (< 1%) | Very Low (< 0.1% with Oxyma) |

| Scalability | 1 mg to 50 g | 10 g to multi-kg |

| Cycle Time | 4 - 6 hours | 2 - 3 days |

Analytical Note: Epimerization should be monitored via chiral HPLC, and mass confirmation must be performed using LC-MS (ESI+) looking for the [M+H]+ peak of Nva-Ile (m/z ~245.17).

References

-

HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org. Available at: [Link]

-

Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Organic Syntheses. Available at:[Link]

-

Advancing Peptide Synthesis: Riding the Wave of GLP-1 Drug Success. Chemistry Today. Available at:[Link]

Sources

metabolic fate and pathways of L-Isoleucine, L-norvalyl-

An In-Depth Technical Guide to the Metabolic Fate and Pathways of L-Isoleucine and L-Norvalyl

Foreword

In the intricate landscape of cellular metabolism, amino acids serve as more than mere building blocks for proteins. They are critical signaling molecules, precursors for a vast array of biomolecules, and central players in energy homeostasis. This guide provides a detailed exploration of two such molecules: L-Isoleucine, an essential branched-chain amino acid (BCAA) fundamental to human health, and L-norvalyl (commonly known as L-norvaline), a non-proteinogenic amino acid gaining prominence in nutritional science and therapeutic research.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of pathways to delve into the regulatory mechanisms, clinical significance, and the state-of-the-art methodologies employed to investigate these compounds. We will dissect the well-established metabolic network of L-Isoleucine and then navigate the evolving understanding of L-norvalyl's metabolic influence, including the ongoing scientific discourse regarding its physiological effects.

Part 1: The Metabolic Journey of L-Isoleucine

L-Isoleucine is an essential, aliphatic, branched-chain amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Alongside leucine and valine, it plays a pivotal role in muscle metabolism, protein synthesis, and the regulation of blood glucose.[2][3] Its metabolism is a tightly regulated process, with distinct anabolic and catabolic pathways.

Anabolic Pathway: Biosynthesis of L-Isoleucine

The biosynthesis of L-Isoleucine does not occur in animals but is essential in plants and microorganisms.[1] The pathway begins with L-threonine and shares its final four enzymatic steps with the biosynthesis of L-valine.[4][5]

The key initial step is the conversion of L-threonine to α-ketobutyrate, catalyzed by the enzyme threonine dehydratase (also known as threonine deaminase).[4][6] This enzyme is a critical regulatory point, subject to feedback inhibition by L-Isoleucine itself, which ensures that the cell produces this amino acid only when needed.[5][7]

Caption: L-Isoleucine biosynthesis pathway from L-Threonine.

Catabolic Pathway: Degradation of L-Isoleucine

In humans, excess L-Isoleucine is catabolized primarily in the mitochondria of muscle tissue.[8] This pathway is both glucogenic and ketogenic , as its carbon skeleton is ultimately cleaved to produce both propionyl-CoA (which can be converted to the TCA cycle intermediate succinyl-CoA for gluconeogenesis) and acetyl-CoA (a precursor for ketone bodies or entry into the TCA cycle).[1][3]

The catabolic process can be divided into common and specific steps:

-

Common Pathway (Shared with Leucine and Valine):

-

Transamination: The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which removes the amino group from isoleucine to form its corresponding α-keto acid, α-keto-β-methylvalerate (KMV).[3]

-

Oxidative Decarboxylation: KMV is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism and a critical point of regulation.[3][9] The product is (S)-2-methylbutanoyl-CoA.

-

-

Isoleucine-Specific Pathway:

-

The (S)-2-methylbutanoyl-CoA molecule then undergoes a series of reactions analogous to fatty acid β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA.[9]

-

Caption: Human catabolic pathway of L-Isoleucine.

Clinical Significance: Inborn Errors of Metabolism

Defects in the enzymes of the isoleucine degradation pathway lead to several serious genetic disorders known as inborn errors of metabolism.[10][11] The accumulation of isoleucine and its toxic metabolic intermediates causes a range of severe clinical symptoms.

| Disorder | Defective Enzyme/Complex | Key Accumulated Metabolites | Clinical Features |

| Maple Syrup Urine Disease (MSUD) | Branched-chain α-keto acid dehydrogenase (BCKDH) | Leucine, Isoleucine, Valine, and their respective α-keto acids | Neurological damage, seizures, developmental delay, characteristic maple syrup odor in urine.[1][12] |

| Propionic Acidemia | Propionyl-CoA carboxylase | Propionyl-CoA and its metabolites | Metabolic acidosis, vomiting, lethargy, developmental delay.[1][12] |

| Methylmalonic Acidemia (MMA) | Methylmalonyl-CoA mutase (or cofactor defects) | Methylmalonic acid | Similar to propionic acidemia, can lead to kidney failure and neurological complications.[1][10][11] |

| β-Ketothiolase Deficiency | 2-methylacetoacetyl-CoA thiolase (ACAT1) | 2-methylacetoacetate, 2-methyl-3-hydroxybutyrate | Episodes of severe ketoacidosis.[13][14] |

Part 2: The Evolving Story of L-Norvalyl (L-Norvaline)

L-norvalyl, an isomer of valine, is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids encoded by the standard genetic code.[15] It has gained attention as a dietary supplement, particularly in the fitness community, due to its proposed mechanism as an arginase inhibitor, which could indirectly boost nitric oxide (NO) production.[16][17] However, its complete metabolic fate and long-term physiological effects are still under active investigation.

Proposed Metabolic Influence and Mechanisms of Action

Unlike L-Isoleucine, L-norvalyl does not have a well-defined, dedicated metabolic pathway for energy production in humans. Its biological effects are thought to stem from its interaction with and mimicry of other amino acids and their metabolic enzymes.

-

Arginase Inhibition: The most cited mechanism of action for L-norvalyl is the competitive inhibition of arginase, the enzyme that converts L-arginine to urea and ornithine.[16][17] By inhibiting arginase, L-norvalyl is proposed to increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production. NO is a potent vasodilator, which is the basis for its use in supplements aimed at increasing blood flow.[17]

-

Interaction with BCAA Pathways: L-norvalyl can act as a substrate for branched-chain amino acid aminotransferase (BCAT).[18][19] This reaction would convert L-norvalyl to its corresponding α-keto acid (α-ketovalerate) while converting α-ketoglutarate to glutamate.[18][20] This interaction suggests that L-norvalyl can enter and influence the metabolic pool of BCAAs and glutamate.

-

Biosynthesis in Microorganisms: In organisms like E. coli, L-norvalyl is not typically produced under normal conditions. However, under metabolic overflow conditions, such as high pyruvate accumulation following a shift to an anaerobic environment, it can be synthesized as a byproduct of the BCAA pathway.[21] This suggests a mechanism of direct chain elongation from pyruvate.[21]

The Scientific Debate: Cytotoxicity and Safety

A critical aspect of L-norvalyl for drug development professionals is the ongoing discussion about its safety.

-

Evidence for Cytotoxicity: Some in vitro studies have raised concerns, showing that L-norvalyl can decrease cell viability, cause necrotic cell death, and induce mitochondrial dysfunction in mammalian cell lines at concentrations as low as 125 µM.[15] The proposed mechanism for this toxicity is its ability to mimic proteinogenic amino acids, potentially leading to the synthesis of faulty proteins and cellular stress.[15][22]

-

Counterarguments and In Vivo Context: Conversely, other researchers argue that these in vitro findings may be overstated and that the concentrations used are not physiologically relevant in a whole organism.[18][23] They point to in vivo studies, including a mouse model of Alzheimer's disease, where L-norvalyl was well-tolerated and exhibited neuroprotective effects.[18][20] It has also been shown to have anti-inflammatory properties.[18] The toxicity observed in vitro was reduced by the presence of other BCAAs, suggesting competition for cellular uptake.[15][22]

This controversy highlights the critical need for further comprehensive in vivo studies to determine the therapeutic window and long-term safety profile of L-norvalyl supplementation in humans.

Caption: Proposed metabolic interactions and effects of L-Norvalyl.

Part 3: Methodologies for Elucidating Metabolic Fates

Investigating the metabolism of L-Isoleucine and L-norvalyl requires sophisticated analytical techniques that can trace their transformation within complex biological systems. The choice of methodology is driven by the need for sensitivity, specificity, and the ability to quantify dynamic changes in metabolic flux.

Causality in Experimental Design: Why Choose These Techniques?

-

Isotopic Tracer Studies: To truly understand the fate of a molecule, one must be able to follow it. Stable isotope labeling (e.g., with ¹³C or ¹⁵N) is the gold standard.[24] By introducing a labeled version of L-Isoleucine or L-norvalyl into a system (cell culture or in vivo), researchers can use mass spectrometry to track the label as it is incorporated into downstream metabolites. This provides direct, unambiguous evidence of metabolic pathways and allows for the calculation of flux rates—the speed of the metabolism—which is far more informative than static concentration measurements alone.[24]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Amino acids and their metabolites exist in complex biological matrices like plasma, urine, and tissue homogenates. LC-MS/MS is the preferred analytical platform due to its unparalleled sensitivity and selectivity.[25][] The liquid chromatography (LC) component separates the molecules of interest from thousands of other compounds in the sample, while the tandem mass spectrometer (MS/MS) provides definitive identification and precise quantification based on each molecule's unique mass-to-charge ratio and fragmentation pattern.[24][25] This combination is essential for accurately measuring low-concentration intermediates and distinguishing between structurally similar isomers.

Experimental Workflow for Metabolic Analysis

A robust investigation into amino acid metabolism follows a multi-step, self-validating workflow. Each step is designed to minimize variability and ensure the final data is reliable and reproducible.

Caption: General experimental workflow for amino acid metabolic studies.

Detailed Protocol: Quantification of L-Isoleucine and L-Norvalyl in Plasma via LC-MS/MS

This protocol provides a self-validating system through the use of stable isotope-labeled internal standards, which co-extract and co-ionize with the analytes, correcting for matrix effects and variations in sample processing.

Objective: To accurately quantify the concentration of L-Isoleucine and L-norvalyl in human plasma.

Materials:

-

Human plasma (collected with K₂EDTA)

-

L-Isoleucine and L-norvalyl analytical standards

-

Stable isotope-labeled internal standards (e.g., L-Isoleucine-¹³C₆,¹⁵N; L-norvalyl-d₇)

-

LC-MS grade methanol, acetonitrile, and formic acid

-

96-well protein precipitation plate

-

Centrifuge capable of holding 96-well plates

-

LC-MS/MS system (e.g., Sciex Triple Quad or equivalent)

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of L-Isoleucine and L-norvalyl in a suitable solvent (e.g., 50:50 methanol:water).

-

Create a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected physiological and pharmacological range.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples, standards, and QCs into the wells of a 96-well plate.

-

Prepare a precipitation solution of methanol containing the internal standards at a fixed concentration (e.g., 200 ng/mL).

-

Add 200 µL of the internal standard-containing precipitation solution to each well.

-

Seal the plate and vortex for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) is often suitable for polar molecules like amino acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at high %B, ramping down to elute the polar analytes, then re-equilibrating. (e.g., 0-1 min 95% B, 1-5 min ramp to 50% B, 5-6 min hold, 6-7 min return to 95% B, 7-10 min re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize specific precursor-to-product ion transitions for each analyte and its corresponding internal standard (see example table below).

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analytes in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within a pre-defined acceptance range (e.g., ±15% of nominal) to validate the analytical run.

-

Example MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Isoleucine | 132.1 | 86.1 |

| L-Isoleucine-¹³C₆,¹⁵N (IS) | 139.1 | 92.1 |

| L-Norvalyl | 118.1 | 72.1 |

| L-Norvalyl-d₇ (IS) | 125.1 | 79.1 |

Conclusion and Future Directions

The metabolic pathways of L-Isoleucine are well-characterized, forming a cornerstone of our understanding of branched-chain amino acid metabolism and its critical role in human health. Its catabolic defects underscore its importance, leading to severe metabolic diseases that require lifelong management.

In contrast, L-norvalyl represents a frontier in amino acid research. While its primary mechanism of arginase inhibition is compelling, its complete metabolic fate, potential for protein misincorporation, and the starkly contrasting results from in vitro and in vivo toxicity studies present a complex picture. For drug development professionals, this underscores a critical principle: a compound's biological activity cannot be divorced from its metabolic context and safety profile.

Future research must focus on rigorous, long-term in vivo studies in relevant animal models and eventually humans to fully delineate the metabolic pathways of L-norvalyl, establish a definitive safety profile, and validate its therapeutic potential. Advanced methodologies, including metabolomics and stable isotope flux analysis, will be indispensable in this endeavor, providing the detailed, dynamic data needed to translate promising basic science into safe and effective therapeutic applications.

References

-

Wikipedia. (2024). Isoleucine. Retrieved from [Link]

-

Korman, S. H. (2006). Inborn errors of isoleucine degradation: a review. Molecular Genetics and Metabolism, 89(4), 289-299. Retrieved from [Link]

-

Korman, S. H. (2006). Inborn errors of isoleucine degradation: a review. Molecular Genetics and Metabolism, 89(4), 289-299. Retrieved from [Link]

-

QIAGEN. (n.d.). Isoleucine Degradation I. GeneGlobe. Retrieved from [Link]

-

Conrad, R. S., & Massey, L. K. (1976). D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida. Journal of Bacteriology, 126(1), 247-254. Retrieved from [Link]

-

Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 56, 163-171. Retrieved from [Link]

-

Xu, W., Zhong, C., Zou, C., Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Li, Y., et al. (2024). Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli. ACS Omega, 9(9), 10833-10842. Retrieved from [Link]

-

Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 382. Retrieved from [Link]

-

Umbarger, H. E. (2007). Biosynthesis and Regulation of the Branched-Chain Amino Acids. EcoSal Plus, 2(2). Retrieved from [Link]

-

Soini, J., et al. (2016). Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110. Microbial Cell Factories, 15, 14. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-isoleucine biosynthesis I (from threonine). PubChem Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of isoleucine, leucine, and valine from glucose. Retrieved from [Link]

-

Homan, E. A., et al. (2014). Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLoS ONE, 9(12), e115585. Retrieved from [Link]

-

Al-Hussaini, A., & Al-Hertani, W. (2023). Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. International Journal of Molecular Sciences, 24(24), 17293. Retrieved from [Link]

-

Gentry, D. R., et al. (2021). Isoleucine Binding and Regulation of Escherichia coli and Staphylococcus aureus Threonine Dehydratase (IlvA). Biochemistry, 60(1), 15-27. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative metabolism of L-valine, L-isoleucine, and L-alloisoleucine. Retrieved from [Link]

-

The Supplement Engineer. (2022). Is L-Norvaline Bad for the Brain?. Retrieved from [Link]

-

Al-Hussaini, A., & Al-Hertani, W. (2023). Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. Preprints.org. Retrieved from [Link]

-

MSD Manuals. (n.d.). Branched-Chain Amino Acid Metabolism Disorders. Retrieved from [Link]

-

Holeček, M. (2018). Branched-Chain Amino Acids in Health and Disease: Metabolism, Alterations in Blood Plasma, and as Supplements. Nutrition & Metabolism, 15, 33. Retrieved from [Link]

-

Wang, S., et al. (2022). The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters. Foods, 11(13), 1957. Retrieved from [Link]

-

Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 382. Retrieved from [Link]

-

Polis, B., & Samson, A. O. (2020). A proposed model for the metabolic effects of L-norvaline in the 3×Tg-AD mouse brain. ResearchGate. Retrieved from [Link]

-

LifeTein. (2023). Unusual Amino Acids: Norvaline. Retrieved from [Link]

-

Catalyst University. (2019, March 10). Exercise Physiology | L-Norvaline Functions and Catabolism. YouTube. Retrieved from [Link]

-

Qi, Y., et al. (2017). Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline. Biochemical Engineering Journal, 127, 1-7. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Norvaline in Modern Peptide Synthesis. Retrieved from [Link]

-

Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 382. Retrieved from [Link]

Sources

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 2. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 3. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. L-isoleucine biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. mdpi.com [mdpi.com]

- 11. preprints.org [preprints.org]

- 12. Branched-Chain Amino Acid Metabolism Disorders - Children's Health - MSD Manual Consumer Version [msdmanuals.com]

- 13. researchgate.net [researchgate.net]

- 14. Inborn errors of isoleucine degradation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifetein.com [lifetein.com]

- 17. youtube.com [youtube.com]

- 18. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. supplementengineer.com [supplementengineer.com]

- 23. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Amino Acid Metabolism Analysis-Techniques, Workflow, and Applications - Creative Proteomics [creative-proteomics.com]

- 25. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to the Peptide Bond Characteristics of L-norvalyl-L-Isoleucine

Abstract: This technical guide provides a comprehensive analysis of the peptide bond formed between L-norvaline (Nva) and L-Isoleucine (Ile). As the fields of peptidomimetics and rational drug design advance, a granular understanding of how non-proteinogenic amino acids like L-norvaline influence peptide backbone conformation is paramount. This document elucidates the unique stereochemical and electronic characteristics of the Nva-Ile linkage, detailing the interplay of steric hindrance and side-chain architecture. We present established experimental and computational protocols for characterizing these features, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations. Finally, the guide discusses the functional implications of these characteristics in the context of drug development, focusing on applications in arginase inhibition, proteolytic stability, and the design of novel therapeutic peptides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of non-standard amino acid incorporation in peptide-based therapeutics.

Introduction: The Peptide Bond in Context

The peptide bond, a simple amide linkage, is the fundamental covalent bond that defines the primary structure of proteins and peptides.[1] Its characteristics, however, are profoundly influenced by the nature of the amino acid side chains it connects. The planarity and partial double-bond character, arising from resonance, restrict free rotation around the C-N bond, making the peptide backbone a series of rigid planes.[2] The conformational freedom of the polypeptide chain is therefore largely determined by rotations around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds.

This guide focuses on the specific peptide linkage between L-norvaline, the N-terminal residue, and L-Isoleucine, the C-terminal residue. This pairing is of significant interest due to the unique structural contributions of each amino acid.

Introducing the Residues

-

1.1.1 L-Isoleucine (Ile): A Sterically Demanding Proteinogenic Residue L-Isoleucine is one of the 20 common proteinogenic amino acids, characterized by a hydrophobic, sec-butyl side chain.[3] A critical feature of Isoleucine is the presence of a chiral center at its β-carbon, in addition to the α-carbon. This, combined with the bulky nature of its branched side chain, imposes significant steric constraints on the local peptide backbone.[4] These constraints can disfavor certain secondary structures, such as the α-helix, while influencing the adoption of specific rotameric conformations of the side chain itself.[4][5]

-

1.1.2 L-norvaline (Nva): A Non-Proteinogenic Amino Acid with Therapeutic Relevance L-norvaline is a non-proteinogenic amino acid, an isomer of valine, featuring a linear n-propyl side chain.[6] Unlike the branched side chains of valine or leucine, norvaline's straight alkyl chain presents a different steric profile.[6][7] Its primary biochemical significance lies in its role as a competitive inhibitor of the enzyme arginase.[8][9] By inhibiting arginase, L-norvaline prevents the breakdown of L-arginine, thereby increasing the substrate availability for nitric oxide synthase (NOS) and enhancing the production of nitric oxide (NO).[6][8] This mechanism is therapeutically relevant for conditions involving endothelial dysfunction.[9] The incorporation of Nva into peptides is a strategy used in drug discovery to enhance biological activity and proteolytic resistance.[10]

Conformational Landscape of the L-norvalyl-L-Isoleucine Linkage

The specific geometry of the peptide bond between L-norvaline and L-Isoleucine is dictated by the interplay between the electronic nature of the amide bond and the steric demands of the two side chains.

Steric and Electronic Influences

The primary determinant of the local conformation is steric hindrance. The bulky sec-butyl group of the C-terminal Isoleucine residue will clash with the n-propyl group of the N-terminal norvaline and with the peptide backbone itself, restricting the allowable (φ, ψ) dihedral angles.[4][11] While the trans conformation of the peptide bond (ω ≈ 180°) is strongly favored to minimize steric clash between alpha-carbon substituents, the specific φ and ψ angles will be a compromise to accommodate the side chains.[12] The linear nature of the norvaline side chain offers more flexibility compared to the branched side chain of valine, but its hydrophobic character will still favor conformations that minimize solvent exposure in aqueous environments.

Caption: Chemical structure of the L-norvalyl-L-Isoleucine dipeptide.

Analysis of Torsional Angles (φ, ψ)

The conformational preferences of dipeptides can be predicted and studied using computational methods and confirmed experimentally.[13] For the Nva-Ile dipeptide, the sterically demanding Isoleucine residue will likely restrict its own ψ angle and the φ angle of the preceding Nva residue. Molecular dynamics simulations can generate a Ramachandran plot specific to this dipeptide, revealing the low-energy, sterically allowed (φ, ψ) combinations.[14]

| Parameter | Typical Value | Description |

| Peptide Bond Length (C-N) | ~1.33 Å | Shorter than a typical C-N single bond due to partial double-bond character.[2] |

| Omega (ω) Angle | ~180° (trans) | The planarity of the peptide bond strongly favors the trans configuration to minimize steric clash.[11] |

| Phi (φ) Angle (Nva) | Restricted | Rotation around the N-Cα bond of Norvaline, influenced by the Isoleucine side chain. |

| Psi (ψ) Angle (Nva) | Restricted | Rotation around the Cα-C' bond of Norvaline, influenced by the Isoleucine side chain. |

| Phi (φ) Angle (Ile) | Highly Restricted | Rotation around the N-Cα bond of Isoleucine, heavily restricted by its own β-branched side chain. |

| Psi (ψ) Angle (Ile) | Restricted | Rotation around the Cα-C' bond of Isoleucine. |

Table 1: Key Geometric Parameters of the Nva-Ile Peptide Bond.

Experimental & Computational Characterization Protocols

A multi-faceted approach combining solution-state, solid-state, and in silico methods is required to fully characterize the conformational properties of the Nva-Ile linkage.

Caption: Integrated workflow for characterizing dipeptide conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the solution-state conformation of peptides.[15] Experiments like COSY, TOCSY, and HSQC are used for resonance assignment, while Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) provide information on through-space proximities between protons, which is crucial for structure calculation.[16]

Protocol: 2D ¹H-¹H ROESY for Dipeptide Conformational Analysis

-

Sample Preparation: Dissolve the purified L-norvalyl-L-Isoleucine dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. Add a DSS or TSP internal standard for chemical shift referencing.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. Tune and match the probe for ¹H.

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum to verify sample integrity and determine appropriate spectral widths.

-

Set up a 2D ROESY (or NOESY) experiment. Key parameters include:

-

Mixing Time: A range of mixing times (e.g., 100-400 ms) should be tested to monitor the rate of cross-peak buildup and avoid spin diffusion.

-

Recycle Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the peptide protons.

-

Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.

-

Analysis:

-

Assign all proton resonances using COSY and TOCSY data as references.

-

Integrate the volumes of the ROESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).

-

Use observed NOEs (e.g., between Nva CαH and Ile NH, or between side-chain protons) as distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy solution structures.

-

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[17][18] This technique is invaluable for obtaining precise measurements of bond lengths, bond angles, and torsional angles, which can validate and refine computational models.[19][20]

Protocol: General Workflow for Dipeptide Crystallography

-

Crystallization Screening: Use commercially available or in-house prepared screens to explore a wide range of crystallization conditions (precipitants, buffers, pH, additives). The hanging drop or sitting drop vapor diffusion method is commonly used.[17]

-

Crystal Optimization: Once initial hits (small crystals) are identified, optimize the conditions by fine-tuning the precipitant and peptide concentrations to grow larger, single, diffraction-quality crystals.

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and integrate reflection intensities.

-

Solve the phase problem using direct methods or molecular replacement if a homologous structure is available.[18]

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely. Validate the final structure using tools like PROCHECK or MolProbity.

-

In Silico Analysis: Molecular Dynamics (MD)

MD simulations allow for the exploration of the conformational dynamics of the dipeptide in a simulated physiological environment.[21][22][23] These simulations can reveal preferred conformations, the energetic barriers between them, and the influence of solvent on the structure.

Protocol: Conceptual Workflow for MD Simulation

-

System Setup:

-

Generate an initial 3D structure of the L-norvalyl-L-Isoleucine dipeptide.

-

Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that is well-parameterized for peptides.[21]

-

Place the dipeptide in a periodic box of explicit solvent (e.g., TIP3P water model).[21]

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial setup.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide.

-

Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.

-

-

Production Run:

-

Run a long production simulation (typically nanoseconds to microseconds) under the NVT or NPT ensemble to collect trajectory data.[21]

-

-

Analysis:

-

Analyze the trajectory to determine the time evolution of structural parameters like φ/ψ dihedral angles, root-mean-square deviation (RMSD), and hydrogen bonding patterns.

-

Generate Ramachandran plots and free energy landscapes to identify the most stable and populated conformational states.

-

Implications for Drug Design and Peptide Engineering

The unique structural characteristics of the Nva-Ile linkage can be strategically exploited in the design of peptide-based drugs.[10][24]

-

Modulation of Bioactivity: The specific conformation induced by the Nva-Ile motif can orient key pharmacophoric groups in a bioactive conformation, enhancing binding affinity to a target receptor or enzyme. For peptides designed as arginase inhibitors, the Nva residue is the key active component, and the adjacent Ile can influence its presentation to the enzyme's active site.[25]

-

Enhanced Proteolytic Stability: The steric hindrance provided by the Isoleucine side chain can shield the Nva-Ile peptide bond from cleavage by proteases. Incorporating non-proteinogenic amino acids like Nva can also disrupt the recognition motifs of many common proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[10]

-

Peptidomimetics: Understanding the preferred conformation of the Nva-Ile backbone serves as a blueprint for designing peptidomimetics. The peptide bond can be replaced with a more stable isostere that maintains the crucial side-chain orientations, leading to drug candidates with improved oral bioavailability and metabolic stability.

Conclusion

The peptide bond between L-norvaline and L-Isoleucine presents a unique set of structural characteristics driven by the interplay of the linear, non-proteinogenic Nva side chain and the bulky, β-branched Ile side chain. A thorough characterization using a combination of NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations is essential to fully map its conformational landscape. The insights gained from such analyses are not merely academic; they provide a rational basis for the design of next-generation peptide therapeutics with enhanced stability, optimized target engagement, and improved pharmacological profiles. As the pharmaceutical industry continues to expand its focus on peptide-based drugs, a deep understanding of these fundamental structural principles will be indispensable for success.[10]

References

-

A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Coarse-Grained Simulation Study of the Association of Selected Dipeptides. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Unusual Amino Acids: Norvaline. (2025, May 29). LifeTein Peptide Blog. Retrieved March 21, 2026, from [Link]

-

Employing Molecular Dynamics Simulations to Explore the Behavior of Diphenylalanine Dipeptides in Graphene-Based Nanocomposite Systems. (2025, March 19). MDPI. Retrieved March 21, 2026, from [Link]

-

Coarse-Grained Simulation Study of the Association of Selected Dipeptides. (2024, December 4). ACS Publications. Retrieved March 21, 2026, from [Link]

-

Arginase modulates nitric oxide production in activated macrophages. (n.d.). American Physiological Society. Retrieved March 21, 2026, from [Link]

-

Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis. (2024, January 2). GitHub. Retrieved March 21, 2026, from [Link]

-

l norvaline. (n.d.). l norvaline. Retrieved March 21, 2026, from [Link]

-

Inhibition of S6K1 accounts partially for the anti-inflammatory effects of the arginase inhibitor L-norvaline. (2025, August 6). ResearchGate. Retrieved March 21, 2026, from [Link]

-

A Newcomer's Guide to Peptide Crystallography. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Peptides & Proteins. (n.d.). Michigan State University Chemistry. Retrieved March 21, 2026, from [Link]

-

May, 2025. (2025, May 14). LifeTein Peptide Blog. Retrieved March 21, 2026, from [Link]

-

Peptide Bond | Overview, Types & Formation. (n.d.). Study.com. Retrieved March 21, 2026, from [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021, April 1). Bentham Science. Retrieved March 21, 2026, from [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Determination of conformational preferences of dipeptides using vibrational spectroscopy. (2008, March 6). PubMed. Retrieved March 21, 2026, from [Link]

-

A Beginner's Guide to Protein Crystallography. (2025, March 10). Creative Biostructure. Retrieved March 21, 2026, from [Link]

-

Problem 2 Contrasting isomers. Poly-L-leuc... (n.d.). Vaia. Retrieved March 21, 2026, from [Link]

-

Amino Acids & Peptides. (n.d.). University of Babylon. Retrieved March 21, 2026, from [Link]

-

Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation. (2021, November 11). ACS Publications. Retrieved March 21, 2026, from [Link]

-

Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 6). ACS Publications. Retrieved March 21, 2026, from [Link]

-

Studies on the conformation of amino acids. X. Conformations of norvalyl, leucyl and aromatic side groups in a dipeptide unit. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

-

Estimating the “Steric Clash” at cis Peptide Bonds. (2008, June 11). ACS Publications. Retrieved March 21, 2026, from [Link]

-

An electronic effect on protein structure. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

3.1: Amino Acids and Peptides. (2026, January 20). Biology LibreTexts. Retrieved March 21, 2026, from [Link]

-

An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

-

NMR analyses of the conformations of L-isoleucine and L-valine bound to Escherichia coli isoleucyl-tRNA synthetase. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

-

Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. (2019, April 2). PubMed. Retrieved March 21, 2026, from [Link]

-

X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts. Retrieved March 21, 2026, from [Link]

-

Trends in peptide drug discovery. (n.d.). Nature Reviews Drug Discovery. Retrieved March 21, 2026, from [Link]

-

Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go. (2026, March 16). MDPI. Retrieved March 21, 2026, from [Link]

-

Identification of amino acid sequence by X-ray crystallography. (n.d.). Biblioteka Nauki. Retrieved March 21, 2026, from [Link]

-

Determining Protein Structures Using X-Ray Crystallography. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

-

Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation. (2023, April 27). MDPI. Retrieved March 21, 2026, from [Link]

-

Conformations of l-isovaline: the six most significant conformers... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

-

Determination of Isoleucine Side-Chain Conformations in Ground and Excited States of Proteins from Chemical Shifts. (2010, May 13). ACS Publications. Retrieved March 21, 2026, from [Link]

Sources

- 1. Peptide Bond | Overview, Types & Formation - Lesson | Study.com [study.com]

- 2. Proteins [www2.chemistry.msu.edu]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. vaia.com [vaia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifetein.com [lifetein.com]

- 7. lifetein.com [lifetein.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptides and Amino Acids in Drug Development: Where We Stand and Where We Must Go | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of conformational preferences of dipeptides using vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis · GitHub [github.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. NMR analyses of the conformations of L-isoleucine and L-valine bound to Escherichia coli isoleucyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 21. A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Coarse-Grained Simulation Study of the Association of Selected Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. chemie.univie.ac.at [chemie.univie.ac.at]

- 25. admin.aformulabr.com.br [admin.aformulabr.com.br]

An In-Depth Technical Guide to the Preliminary Toxicological Screening of L-Isoleucine and L-Norvaline

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Overview

The preliminary toxicological screening of novel or repurposed compounds is a critical step in drug discovery and development.[1][2][3] It aims to identify potential safety liabilities early, thereby saving resources and guiding further development.[2] This guide outlines a tiered, in-vitro-focused strategy for assessing the toxicological profiles of L-Isoleucine and L-norvaline.

L-Isoleucine is an essential branched-chain amino acid (BCAA) with a generally recognized as safe (GRAS) status.[4] However, at high concentrations, like other amino acids, it can exhibit cytotoxicity.[5] L-norvaline, a non-proteinogenic amino acid, is often used in dietary supplements for its purported ergogenic effects.[6][7] Concerns have been raised about its potential for cytotoxicity, particularly mitochondrial dysfunction, as it can mimic protein amino acids.[6][7][8]

Our screening strategy progresses from broad cytotoxicity assessments to more specific mechanistic assays, focusing on endpoints relevant to the known or suspected biological activities of these compounds. This tiered approach allows for early decision-making and resource-efficient evaluation.

Section 2: Tier 1 - General Cytotoxicity Assessment

The initial step is to determine the concentration range over which L-Isoleucine and L-norvaline exert cytotoxic effects on mammalian cells. This is crucial for establishing dose ranges for subsequent, more detailed mechanistic studies.

Rationale for Assay Selection

We will employ two common colorimetric assays: the MTT and XTT assays.[9][10][11] These assays are selected for their reliability, high-throughput capability, and their ability to provide a general measure of cell viability and metabolic activity.[9][10] The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.[12] The XTT assay is similar but produces a water-soluble formazan product, which can simplify the protocol.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for mitochondrial toxicity assessment.

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to attach.

-

Treatment: Treat cells with non-cytotoxic concentrations of L-norvaline for a predetermined time.

-

Assay Preparation: Hydrate the sensor cartridge and load the injection ports with mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A).

-

Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.

-

Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Genotoxicity Assessment

Genotoxicity assays are essential to determine if a compound can damage genetic material, which can lead to mutations and cancer. [13][14]A standard battery of in vitro tests is recommended by regulatory agencies. [13][15][16]

A combination of two assays provides a comprehensive assessment of genotoxic potential:

-

Bacterial Reverse Mutation Assay (Ames Test): This test identifies substances that cause gene mutations. [13][14]It uses strains of Salmonella typhimurium or Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. [14]* In Vitro Micronucleus Assay: This assay detects chromosomal damage (clastogenicity) or abnormal chromosome number (aneugenicity) in mammalian cells. [13][17]

Caption: Workflow for genotoxicity assessment.

-

Strain Preparation: Prepare overnight cultures of the appropriate bacterial tester strains.

-

Treatment: In a test tube, mix the test compound, the bacterial culture, and, if required, an S9 metabolic activation system.

-

Plating: Add molten top agar to the tube, vortex, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Section 4: Tier 3 - ADME and Advanced Mechanistic Studies

For compounds that show interesting activity and an acceptable initial safety profile, further in vitro studies can provide a more comprehensive understanding of their potential in vivo behavior.

Metabolic Stability

Metabolic stability assays are crucial for predicting a compound's in vivo half-life and potential for drug-drug interactions. [18][19]

-

Liver Microsomal Stability Assay: This assay assesses phase I metabolism, primarily mediated by cytochrome P450 enzymes. [20][21][22]* Hepatocyte Stability Assay: This provides a more complete picture of hepatic metabolism, including both phase I and phase II pathways. [22]

Caption: Workflow for metabolic stability assessment.

Reactive Oxygen Species (ROS) Production

Excessive ROS production can lead to oxidative stress and cellular damage. [23][24][25]

Fluorogenic probes, such as DCFH-DA, are commonly used to detect intracellular ROS levels. [23]The ROS-Glo™ H2O2 Assay is a sensitive, luminescence-based method for quantifying hydrogen peroxide, a key ROS. [25]

Section 5: Conclusion and Future Directions

This guide has outlined a systematic, tiered approach for the preliminary toxicological screening of L-Isoleucine and L-norvaline. The results from these in vitro assays will provide a foundational understanding of their cytotoxic, mitochondrial, and genotoxic potential, as well as their metabolic stability.

For L-Isoleucine, these studies will likely confirm its low toxicity profile. For L-norvaline, the data will be crucial in assessing the potential risks associated with its use in dietary supplements. [5][26]Positive findings in any of these assays would warrant further investigation, potentially including more complex in vitro models (e.g., 3D cell cultures) or, if necessary, carefully designed in vivo studies. This structured approach ensures a thorough and scientifically rigorous preliminary safety assessment, enabling informed decisions in the drug development process.

References

- In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. (n.d.).

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW. (n.d.).

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW. (n.d.).

- Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 56, 163-171.

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).

- Protein supplement L-norvaline may lead to neurodegenerative diseases. (2019, February 8). News-Medical.net.

- 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.

- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).

- Kirkland, D., Aardema, M., Henderson, L., & Müller, L. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73.

- Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs.

- From Ames to micronucleus: bridging mutagenicity and clastogenicity. (n.d.). GenEvolutioN.

- Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.net.

- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI.

- Mammalian Cell In Vitro Micronucleus Assay. (n.d.).

- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

- Polis, B., Gilinsky, M. A., & Samson, A. O. (2019).

- Metabolic Stability Studies in Discovery. (n.d.). WuXi AppTec Lab Testing Division.

- Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated.

- Nadanaciva, S., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(3), 443-450.

- Nadanaciva, S., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. PubMed.

- Body building supplement could be bad for the brain. (2019, February 8). ScienceDaily.

- ADME Microsomal Stability Assay. (n.d.). BioDuro.

- Mitochondrial Toxicity Assays. (n.d.). Merck.

- Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.

- CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). Invitrogen.

- Strategies in In vitro Mitochondrial Toxicity Assessment. (2021, February 12). Evotec.

- Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (n.d.). PMC.

- MTT assay. (n.d.). In Wikipedia.

- Updates to OECD in vitro and in chemico test guidelines. (2021, June 18).

- Hutson, S. M., et al. (2004). Thirteen-week oral toxicity study of branched-chain amino acids in rats. Regulatory Toxicology and Pharmacology, 40(1), 34-45.

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- Oxidative Stress Assays | Reactive Oxygen Species Detection. (n.d.).

- In Vitro ROS/RNS Assay. (n.d.). Cell Biolabs, Inc.

- Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018, December 10). OECD.

- In vitro assays for developmental neurotoxicity. (n.d.). OECD.

- OECD Releases 2025 Test Guideline Programme Upd

- Guidelines for the Testing of Chemicals. (n.d.). OECD.

- In Vitro Toxicology Testing. (n.d.).

- In Vitro Assays for Screening Small Molecules. (n.d.). PubMed.

- Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). WuXi AppTec.

- SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences.

- Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. (n.d.). PMC.

- Yu, D., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism, 33(5), 905-922.e6.

- Preliminary study on application of urine amino acids profiling for monitoring of renal tubular injury using GLC-MS. (2014, November 14). PubMed.

- L-Isoleucine is Safe, Effective Feed Additive, Says EFSA. (2010, January 22). The Poultry Site.

- L-Isoleucine reverses hyperammonemia-induced myotube mitochondrial dysfunction and post-mitotic senescence. (n.d.). PMC.

- Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. (n.d.). MDPI.

- Selective screening for amino acid disorders. (n.d.). PubMed.

- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.).

- A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023, January 5). RSC Publishing.

Sources

- 1. news-medical.net [news-medical.net]

- 2. criver.com [criver.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. thepoultrysite.com [thepoultrysite.com]

- 5. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. sciencedaily.com [sciencedaily.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 11. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. altasciences.com [altasciences.com]

- 17. criver.com [criver.com]

- 18. nuvisan.com [nuvisan.com]

- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. Metabolic Stability Assays [merckmillipore.com]

- 23. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]

- 26. researchgate.net [researchgate.net]

L-Isoleucine, L-norvalyl- receptor binding affinity studies

An In-Depth Technical Guide to the L-Norvalyl-L-Isoleucine (Nva-Ile) Motif: A Versatile Pharmacophore in High-Affinity Receptor and Enzyme Binding Studies

Executive Summary

The dipeptide motif L-norvalyl-L-isoleucine (Nva-Ile) has emerged as a critical structural determinant in rational drug design and receptor binding affinity studies. Characterized by the linear aliphatic extension of norvaline (extending beyond the γ-carbon) paired with the branched, hydrophobic side chain of isoleucine, the Nva-Ile sequence acts as a highly specific hydrophobic anchor. This whitepaper synthesizes the mechanistic role of the Nva-Ile motif across three distinct biological systems: anti-angiogenic Thrombospondin-1 (TSP-1) mimetics, serine protease active site targeting (Granzyme B and ClpP1P2), and SH3 domain protein-protein interactions.

Anti-Angiogenic Receptor Targeting: Thrombospondin-1 Mimetics

Thrombospondin-1 (TSP-1) is a potent endogenous inhibitor of angiogenesis that modulates the bioavailability of pro-angiogenic factors[1]. TSP-1 acts as a scavenger in the extracellular matrix (ECM), binding to Fibroblast Growth Factor 2 (FGF-2) with nanomolar affinity and preventing its interaction with heparan sulfate proteoglycans (HSPGs) on endothelial cells[1].

Because the full 140-kDa TSP-1 protein is metabolically unstable and difficult to synthesize, researchers developed short peptide mimetics (e.g., ABT-510, DI-TSP, and CVX-22) that encapsulate its anti-angiogenic properties[2]. The core sequence of these mimetics heavily relies on the Nva-Ile motif (e.g., Ac-Sar-Gly-Val-D-Ile-Thr-Nva-Ile-Pro-Arg-ethylamide).

Causality in Design: The Nva-Ile dipeptide perfectly mimics the hydrophobic conformation of the TSP-1 type I repeats. This allows the mimetic to bind with high affinity to the CD36 receptor on endothelial cells, triggering a signaling cascade that downregulates VEGFR2 and induces endothelial cell apoptosis, thereby halting tumor neovascularization[3].

TSP-1 mimetic (Nva-Ile) signaling pathway via CD36 leading to angiogenesis inhibition.

Protease Active Site Targeting: Granzyme B and ClpP1P2

The Nva-Ile sequence is highly effective at occupying the S4 and S3 sub-pockets of specific serine proteases, driving both covalent inhibition and allosteric activation.

Granzyme B (GrB) Inhibition

Granzyme B is a serine protease released by Natural Killer (NK) cells to initiate target cell apoptosis[4]. Mapping the substrate preferences of GrB revealed that its S4 pocket is highly promiscuous but shows a strong preference for linear and branched aliphatic chains[4]. The sequence Ac-Nva-Ile-Glu-Oic-AspP(OPh)2 was developed as a potent covalent inhibitor of GrB[4]. The Nva-Ile motif anchors the inhibitor deep within the S4-S3 pockets, distinguishing GrB from other structurally similar caspases and preventing off-target binding[4].

ClpP1P2 Allosteric Activation

In Mycobacterium tuberculosis, the ClpP1P2 protease complex requires activation to degrade proteins essential for bacterial survival[5]. Researchers discovered that the dipeptide Bz-Nva-Ile acts as a highly potent allosteric activator[5]. It binds to the active site with a dissociation constant ( Kd ) 2 to 4 times lower than the standard activator Z-Leu-Leu, inducing a highly cooperative conformational change (Hill coefficient of 4-6) across the remaining active sites[5].

Experimental Protocol: Self-Validating Affinity Assay for GrB Probes

To ensure that fluorogenic Nva-Ile probes bind exclusively to the active site of GrB, a self-validating competitive inhibition workflow must be utilized[4].

-

Enzyme Preparation: Dilute purified Granzyme B to a working concentration of 50 nM in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

-

Self-Validating Pre-Inhibition (Control): Split the enzyme into two cohorts. To Cohort A, add 10 μM of the covalent inhibitor Ac-Nva-Ile-Glu-Oic-AspP(OPh)2. Leave Cohort B untreated. Incubate for 30 minutes at 37°C. Causality: This step blocks the active site in Cohort A. If subsequent fluorescent labeling occurs in Cohort A, the probe is binding non-specifically to allosteric sites or surface residues.

-

Probe Incubation: Add the Cy5-labeled Nva-Ile probe (e.g., TJ55.5) to both cohorts at a final concentration of 1 μM[4]. Incubate for 5 minutes.

-

Readout: Resolve the samples using SDS-PAGE and scan for Cy5 fluorescence. A strong band at 35-40 kDa in Cohort B and a complete absence of signal in Cohort A validates that the Nva-Ile probe strictly targets the active site[4].

SH3 Domain Recognition: c-Crk / C3G Complex

The N-terminal SH3 domain of the proto-oncogene c-Crk (Crk-N) binds to polyproline sequences derived from the exchange factor C3G with unusually high affinity ( Kd≈1−2μM )[6]. To dissect the energetics of this interaction, researchers utilized "encoded amino acid scanning" to mutate the P-0 position of the C3G ligand[6].

Causality in Binding: The study revealed that extension of the P-0 side chain beyond the γ-carbon is the principal determinant for binding[6]. Altering the branching pattern (e.g., substituting the wild-type residue with Norvaline or Isoleucine) did not significantly destabilize the complex[6]. The Nva-Ile substitution proved that the P-0 hydrophobic cleft of the SH3 domain is promiscuous yet strictly requires aliphatic extension to maintain van der Waals contacts without introducing steric clashes[6].

Experimental Protocol: Encoded Amino Acid Scanning & Kd Determination

-

Column Functionalization: Immobilize the Crk-N SH3 domain onto an affinity column. Determine the functional substitution (maximum ligand binding capacity) via HPLC to ensure standard baseline metrics (typically 50μM±10% )[6].

-

Affinity Selection: Dissolve 8 nmol of the Nva-Ile variant peptide library in 100 μL of binding buffer (20 mM sodium phosphate, 50 mM NaCl, pH 7.2) and load onto the column[6].

-

Stringent Washing: After 1 hour of incubation, wash the column with 1.6 mL of high-salt buffer (150 mM NaCl) to remove non-specifically bound sequences[6]. Causality: The high salt concentration disrupts weak electrostatic interactions, ensuring only high-affinity hydrophobic interactions (driven by the Nva-Ile motif) remain.

-

Elution & Decoding: Elute the bound members using 50% Acetonitrile (MeCN)[6]. Decode the Fmoc-amino acid tags using reverse-phase HPLC to quantify the relative binding affinities[6].

Encoded amino acid scanning workflow for determining SH3 domain binding affinity.

Quantitative Binding Affinity Summary

The table below consolidates the binding kinetics of the Nva-Ile motif across the discussed biological targets, illustrating its versatility as a high-affinity pharmacophore.

| Biological Target | Compound / Ligand | Affinity Metric ( Kd / IC50 ) | Primary Function |

| Granzyme B | Ac-Nva-Ile-Glu-Oic-AspP(OPh)2 | High potency (Covalent) | Active site inhibition / Probe validation |

| ClpP1P2 (M. tb) | Bz-Nva-Ile | Kd≈ 0.5 - 1.1 mM | Allosteric activation (High cooperativity) |

| c-Crk SH3 Domain | C3G Nva-mutant peptide | Kd≈2−10μM | Protein-protein interaction mapping |

| CD36 / FGF-2 | DI-TSP / ABT-510 | Nanomolar range | Angiogenesis inhibition / Scavenging |

References

- Janiszewski, T., et al. "Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes." Journal of Biological Chemistry.

- Margosio, B., et al. "Thrombospondin 1 as a scavenger for matrix-associated fibroblast growth factor 2." Blood.

- Fraga, H., et al. "Activation Mechanism and Structural Assembly of the Mycobacterium tuberculosis ClpP1P2 Protease and Its Associated ATPases." bioRxiv.

- Camarero, J. A., et al. "Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning." Biochemistry.

- Taraboletti, G., et al. "Targeting tumor angiogenesis with TSP-1-based compounds: rational design of antiangiogenic mimetics of endogenous inhibitors." Oncotarget.

Sources

- 1. ashpublications.org [ashpublications.org]

- 2. Targeting tumor angiogenesis with TSP-1-based compounds: rational design of antiangiogenic mimetics of endogenous inhibitors | Oncotarget [oncotarget.com]

- 3. Selective Activity Against Proliferating Tumor Endothelial Cells by CVX-22, A Thrombospondin-1 Mimetic CovX-Body™ | Anticancer Research [ar.iiarjournals.org]

- 4. Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

protocol for solid-phase peptide synthesis of L-Isoleucine, L-norvalyl-

An Application Note and In-Depth Protocol for the Solid-Phase Synthesis of L-Isoleucyl-L-norvaline

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for the synthesis of the dipeptide L-Isoleucyl-L-norvaline using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology. Beyond a simple list of steps, this guide delves into the rationale behind key procedural choices, offering expert insights into overcoming common challenges, particularly the steric hindrance associated with L-Isoleucine.

Introduction: The Rationale for L-Isoleucyl-L-norvaline Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, allows for the efficient, stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support.[1][2] This method simplifies the purification process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing steps.[3] The most prevalent strategy today is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for permanent side-chain protection.[2][4]

This protocol focuses on the synthesis of L-Isoleucyl-L-norvaline. This dipeptide is of particular interest for several reasons:

-

L-Isoleucine (Ile): A proteinogenic amino acid characterized by its β-branched side chain. This structure presents significant steric hindrance, making its incorporation a classic example of a "difficult coupling" in SPPS that requires optimized conditions.[5][6]

-

L-norvaline (Nva): A non-proteinogenic amino acid and an isomer of valine.[7] Its linear side chain and unique properties have made it a valuable building block in medicinal chemistry for creating peptides with altered biological activity, enhanced enzymatic stability, or improved pharmacokinetic profiles.[8][9]

Successfully synthesizing this dipeptide demonstrates mastery of fundamental SPPS techniques while addressing a common synthetic challenge.

Core Principles of Fmoc-Based SPPS